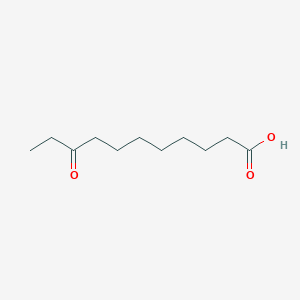

9-Oxoundecanoic acid

Descripción

Significance as a Subject of Academic Inquiry

The scientific interest in 9-oxoundecanoic acid stems from its potential involvement in various biological processes and its utility as a precursor for valuable biopolymers. While research specifically focused on this compound is still developing, studies on related oxo fatty acids provide a framework for its potential significance.

Oxo fatty acids, as a class, are products of fatty acid metabolism and can be generated through oxidative stress or normal metabolic pathways. ontosight.ai They are increasingly recognized for their roles as signaling molecules that can influence cellular behavior. ontosight.ai For instance, the related compound 9-oxononanoic acid has been shown to be a product of lipid peroxidation. sciepublish.com

Recent analytical advancements have enabled the detection of this compound in human exhaled breath, alongside other omega-oxoalkanoic acids. acs.orgmdpi.com The strong correlation between the levels of hydroxy-, oxo-, and dicarboxylic acids of the same chain length in breath samples suggests they are linked to the ω-oxidation pathway of fatty acids. acs.org This pathway is an alternative to the more dominant β-oxidation and its dysregulation has been associated with various fatty acid oxidation disorders. acs.org Notably, levels of this compound and the related 11-oxoundecanoic acid were found to be elevated in healthy individuals compared to those with cystic fibrosis, suggesting a potential link to the disease's pathophysiology. mdpi.comnih.gov

Beyond its potential biological roles, this compound is also being explored as a valuable chemical building block. For example, it is a precursor for the synthesis of 9-aminononanoic acid, a monomer used in the production of nylons. sciepublish.com The enzymatic conversion of related keto acids to produce bifunctional compounds highlights the potential of these molecules in the development of sustainable bioplastics. sciepublish.com

Historical Context of Research on Keto Fatty Acids and Related Bioactive Molecules

The study of keto fatty acids is rooted in the broader history of lipid chemistry and the understanding of fatty acid metabolism. Early research in the 20th century focused on the fundamental roles of fatty acids as energy sources and structural components of cell membranes. The discovery of the ketogenic diet in the 1920s for the treatment of epilepsy brought attention to ketone bodies—acetoacetate, beta-hydroxybutyrate, and acetone—which are produced from the breakdown of fatty acids in the liver. google.com This highlighted the significant metabolic shifts the body undergoes when utilizing fats as a primary energy source.

Over the decades, technological advancements, particularly in chromatography and mass spectrometry, allowed for the identification and characterization of a vast array of fatty acid metabolites, including hydroxylated and carbonylated species. These were often initially considered as mere byproducts of cellular metabolism or oxidative damage.

A significant shift in perspective occurred with the discovery of bioactive lipids, molecules derived from fatty acids that act as potent signaling molecules. For instance, research on prostaglandins, which are synthesized from fatty acids, revealed their crucial roles in inflammation and other physiological processes. This paved the way for investigating other oxidized fatty acid derivatives, including keto fatty acids, as potential signaling molecules.

In the context of plant biology, research into oxylipins, a diverse group of lipid-derived signaling compounds, has been extensive. nih.gov These molecules, generated from the oxidation of polyunsaturated fatty acids, are involved in plant defense against pests and pathogens, as well as in growth and development. nih.govresearchgate.netmdpi.com For example, the related α-ketol fatty acid, 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid, is known as an intermediate in the metabolism of α-linolenic acid in wheat. google.com The investigation of such compounds in plants has provided valuable insights into the diverse biological activities of keto fatty acids.

The contemporary study of keto fatty acids, including this compound, benefits from this rich historical context. Researchers are now applying advanced analytical and synthetic chemistry tools to unravel the specific roles of these molecules in health and disease, moving beyond their characterization as simple metabolic intermediates to understanding them as active participants in complex biological signaling networks.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H20O3 | uni.lu |

| Molecular Weight | 200.275 g/mol | lipidbank.jp |

| Melting Point | 43.5 °C; 56 °C | lipidbank.jp |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

91267-42-4 |

|---|---|

Fórmula molecular |

C11H20O3 |

Peso molecular |

200.27 g/mol |

Nombre IUPAC |

9-oxoundecanoic acid |

InChI |

InChI=1S/C11H20O3/c1-2-10(12)8-6-4-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14) |

Clave InChI |

KUPZGNQJONLIRP-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)CCCCCCCC(=O)O |

Origen del producto |

United States |

Strategies for the Biosynthesis and Chemo Enzymatic Synthesis of 9 Oxoundecanoic Acid

Enzymatic Bioconversion Pathways from Renewable Feedstocks

The production of 9-oxoundecanoic acid can be envisioned through two primary enzymatic routes: the oxidative cleavage of specific unsaturated fatty acids and the oxidation of corresponding hydroxy fatty acid precursors. These pathways leverage the high specificity and efficiency of enzymes to achieve targeted chemical transformations under mild reaction conditions.

Oxidative Cleavage Approaches for Unsaturated Fatty Acids

The oxidative cleavage of unsaturated fatty acids presents a direct route to obtaining shorter-chain oxo-acids. This process typically involves a cascade of enzymatic reactions initiated by the specific oxygenation of a polyunsaturated fatty acid.

Lipoxygenases (LOXs) are a class of dioxygenases that catalyze the stereo- and regioselective insertion of molecular oxygen into polyunsaturated fatty acids containing a (1Z,4Z)-pentadiene system. researchgate.net For the synthesis of C9 oxo-acids, 9S-lipoxygenase (9-LOX) plays a crucial role. This enzyme specifically attacks the C9 position of a fatty acid like linoleic acid, leading to the formation of a 9-hydroperoxy fatty acid intermediate. researchgate.netsciepublish.com The selection of a LOX with the desired regioselectivity is a critical first step in directing the synthesis towards the target oxo-acid. While the direct synthesis of this compound from a specific C19 unsaturated fatty acid precursor via this pathway is a theoretical possibility, much of the reported research has focused on the production of 9-oxononanoic acid from the more readily available linoleic acid. sciepublish.comcsic.es

Following the formation of the hydroperoxy fatty acid by LOX, a hydroperoxide lyase (HPL) is employed to cleave the carbon chain. csic.esuliege.be HPLs are members of the cytochrome P450 family (CYP74) and catalyze the cleavage of fatty acid hydroperoxides into an aldehyde and an ω-oxoacid. researchgate.netnih.gov In the context of producing a C9 oxo-acid, a 9/13-hydroperoxide lyase would act on the 9-hydroperoxy intermediate generated by 9-LOX. mdpi.com This enzymatic cleavage results in the formation of an aldehyde and the desired ω-oxoacid. For instance, the cleavage of 9-hydroperoxyoctadecadienoic acid yields 9-oxononanoic acid. researchgate.net The generation of this compound would theoretically require a C20 or longer unsaturated fatty acid with a double bond at a specific position that, upon oxidation and cleavage, yields the C11 keto acid.

Table 1: Examples of Oxo-Acid Production via Enzymatic Cascades

| Feedstock | Key Enzymes | Product | Reported Yield/Conversion | Reference |

| Linoleic Acid | 9-Lipoxygenase, 9/13-Hydroperoxide Lyase | 9-Oxononanoic Acid | - | researchgate.netsciepublish.com |

| Safflower Oil | Lipase (B570770), Lipoxygenase, Hydroperoxide Lyase | 12-oxo-9(Z)-dodecenoic acid | 43% yield | researchgate.net |

| Olive Oil | Hydratase, Alcohol Dehydrogenase, Baeyer-Villiger Monooxygenase, Lipase | 9-Hydroxynonanoic Acid | 35.2 g·L⁻¹ | sciepublish.com |

This table presents data for related oxo-acid and hydroxy-acid production to illustrate the potential of enzymatic cascade systems.

Function of Hydroperoxide Lyases (e.g., 9/13-hydroperoxide lyase) in Cascade Reactions

Biotransformation of Hydroxy Fatty Acid Precursors

An alternative and often more direct route to this compound involves the oxidation of a corresponding hydroxy fatty acid precursor, namely 9-hydroxyundecanoic acid.

Alcohol dehydrogenases (ADHs) are a broad family of oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones. wikipedia.orgmdpi.com This reaction typically requires a nicotinamide (B372718) cofactor, such as NAD⁺ or NADP⁺, as a hydride acceptor. frontiersin.org The synthesis of this compound can be achieved by the specific oxidation of 9-hydroxyundecanoic acid using a suitable ADH. The selection of an ADH with high activity and selectivity for the secondary alcohol group at the C9 position is crucial for an efficient conversion. nih.govorganic-chemistry.org

The biotransformation of ricinoleic acid (12-hydroxy-9-octadecenoic acid) into various valuable chemicals has been extensively studied, often involving an initial oxidation of the hydroxyl group by an ADH. nih.govresearchgate.netresearchgate.netrsc.org While these studies primarily focus on the C12 hydroxyl group, the principles are directly applicable to the oxidation of 9-hydroxyundecanoic acid. For example, a multi-step enzymatic synthesis of 1,9-nonanedioic acid from oleic acid involves the oxidation of 9-hydroxynonanoic acid as a key intermediate. researchgate.net In one such process, recombinant Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases was used to convert 20 mM of 9-hydroxynonanoic acid to 16 mM of 1,9-nonanedioic acid within 8 hours. researchgate.net This demonstrates the effectiveness of ADHs in converting ω-hydroxy and mid-chain hydroxy fatty acids to their corresponding oxidized forms.

Table 2: Research Findings on ADH-Mediated Hydroxy-to-Keto Conversions

| Substrate | Enzyme System | Product | Key Findings | Reference |

| 9-Hydroxynonanoic Acid | Recombinant C. glutamicum with ChnDE | 1,9-Nonanedioic Acid | 16 mM product from 20 mM substrate in 8 hours. | researchgate.net |

| Ricinoleic Acid | Recombinant E. coli with ADH and BVMO | (Z)-11-(heptanoyloxy)undec-9-enoic acid | 53 mM product concentration with a volumetric productivity of 6.6 mM h⁻¹. | rsc.org |

| Alcohols (general) | Alcohol Dehydrogenases (ADHs) | Aldehydes/Ketones | Reversible, NAD(P)⁺-dependent oxidation. | wikipedia.orgfrontiersin.org |

This table includes data on the conversion of related hydroxy fatty acids to highlight the utility of alcohol dehydrogenases in producing keto acids.

Application of Baeyer-Villiger Monooxygenases (BVMO) for Ester Intermediate Formation

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the Baeyer-Villiger oxidation, a key reaction in organic synthesis. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. In the context of this compound synthesis, BVMOs are strategically employed to act on a precursor ketone, generating an ester intermediate that can be subsequently hydrolyzed to the desired product.

The catalytic cycle of a BVMO begins with the reduction of the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) cofactor by a reduced nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) molecule. The reduced flavin (FADH₂) then reacts with molecular oxygen (O₂) to form a highly reactive C(4a)-peroxyflavin intermediate. This intermediate performs a nucleophilic attack on the carbonyl carbon of the ketone substrate, leading to the formation of a tetrahedral Criegee intermediate. Subsequently, one of the R-groups of the ketone migrates, resulting in the cleavage of the O-O bond and the formation of the final ester product, which is then released from the enzyme's active site.

For a theoretical pathway to this compound, a C11 or C12 precursor ketone would be required. For instance, a specifically engineered BVMO could act on a diketone substrate such as undecane-2,9-dione. The regioselectivity of the BVMO would be critical, determining which ketone is oxidized to ensure the final product has the correct C11 backbone and oxo-group position. The broad substrate scope of certain BVMOs, such as cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter calcoaceticus, makes them powerful candidates for such transformations, although protein engineering is often required to optimize activity and selectivity for non-natural substrates.

| Enzyme (Abbreviation) | Source Organism | Cofactor | Key Characteristics & Potential Application |

|---|---|---|---|

| Cyclohexanone Monooxygenase (CHMO) | Acinetobacter calcoaceticus | NADPH | Broad substrate range, including cyclic and linear ketones. Archetype for BVMO studies. |

| Phenylacetone Monooxygenase (PAMO) | Thermobifida fusca | NADPH | High thermal stability; prefers aromatic ketones but also accepts some aliphatic ketones. |

| 4-Hydroxyacetophenone Monooxygenase (HAPMO) | Pseudomonas fluorescens ACB | NADPH | High enantioselectivity and activity on various aromatic ketones. |

| BVMO from Rhodococcus jostii RHA1 | Rhodococcus jostii | NADPH | Known to act on a variety of aliphatic and alicyclic ketones, relevant for fatty acid-derived substrates. |

Esterase and Lipase-Mediated Hydrolysis in Cascade Processes

Following the BVMO-catalyzed formation of an ester, the second crucial step in the chemo-enzymatic cascade is the hydrolysis of this intermediate to yield the final carboxylic acid. This step is efficiently catalyzed by hydrolases, specifically esterases and lipases. These enzymes catalyze the cleavage of ester bonds in the presence of water, releasing a carboxylic acid and an alcohol.

In a cascade process designed for this compound production, the ester generated by the BVMO (e.g., a hypothetical 9-oxoundecanoate ester) would be directly converted by a co-localized esterase. The primary advantages of designing such a cascade are:

Reduced Inhibition: Immediate conversion of the ester intermediate can prevent potential feedback inhibition of the BVMO, maintaining high catalytic activity.

Lipases, such as those from Candida antarctica (CAL-B) and Rhizomucor miehei, are particularly well-suited for these cascades due to their high stability, broad substrate tolerance, and commercial availability. The selection of the appropriate lipase or esterase depends on its specificity towards the ester intermediate generated by the BVMO.

| Enzyme | Source Organism | Optimal pH | Key Characteristics |

|---|---|---|---|

| Lipase B from Candida antarctica (CAL-B) | Candida antarctica | 6.0 - 8.0 | High stability, broad substrate scope, widely used in biocatalysis. |

| Lipase from Rhizomucor miehei (RML) | Rhizomucor miehei | 7.0 - 8.5 | Thermally stable, effective for hydrolysis of long-chain fatty acid esters. |

| Esterase from porcine liver (PLE) | Porcine Liver | 7.5 - 8.0 | Broad specificity for a wide range of esters, classic biocatalyst. |

| Esterase from Bacillus subtilis | Bacillus subtilis | 7.0 - 9.0 | Robust and suitable for whole-cell applications in bacterial hosts. |

Microbial Production and Metabolic Engineering Strategies

To create a truly integrated and efficient production system, the enzymatic cascade is often housed within a single microbial host, such as Escherichia coli or Pseudomonas putida. This whole-cell biocatalyst approach leverages the cell's machinery for enzyme expression and cofactor supply. Metabolic engineering is then employed to optimize the host strain for maximal production of this compound.

Modular Pathway Design for Enhanced Biocatalyst Performance

Module 1: Precursor Supply. This module would contain the enzymes required to convert the initial feedstock into the direct precursor for the main transformation. For example, it could house a tailored β-oxidation pathway to shorten the C18 ricinoleic acid chain to a C11 intermediate.

Module 2: Core Synthesis. This module would contain the key enzymes of the cascade, such as the specific BVMO and esterase responsible for converting the C11 intermediate into this compound.

Module 3: Cofactor Regeneration. This module would consist of an independent enzymatic system dedicated to regenerating the NADPH required by the BVMO, ensuring a continuous and robust supply.

Engineering of Cofactor Regeneration Systems in Biocatalysis

The activity of many key enzymes, particularly BVMOs, is strictly dependent on the availability of reduced cofactors like NADPH. The cost of supplying NADPH exogenously is prohibitive for large-scale industrial processes. Therefore, engineering an efficient internal cofactor regeneration system is essential for a viable whole-cell biocatalyst.

While the host cell's central metabolism (e.g., the pentose (B10789219) phosphate pathway) naturally produces NADPH, the flux is often insufficient to support the high demands of an overexpressed, NADPH-dependent enzyme. To overcome this, a heterologous and highly active regeneration system is co-expressed. The most common strategy involves introducing a glucose-6-phosphate dehydrogenase (G6PDH) that is strictly NADP⁺-dependent. The G6PDH from Zymomonas mobilis is a popular choice. This enzyme catalyzes the oxidation of glucose-6-phosphate (an abundant intermediate from glycolysis) to 6-phosphoglucono-δ-lactone, while simultaneously reducing NADP⁺ to NADPH. This creates a powerful and independent cycle that continuously supplies the BVMO with the reducing equivalents it needs to function, directly linking the biotransformation to the consumption of a simple co-substrate like glucose.

| Enzyme System | Reaction Catalyzed | Co-substrate | Advantages |

|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH | Glucose | High efficiency, thermodynamically favorable, utilizes abundant cellular intermediate. |

| Glucose Dehydrogenase (GDH) | Glucose + NADP⁺ → Glucono-δ-lactone + NADPH | Glucose | Simple reaction, high turnover rates. |

| Isocitrate Dehydrogenase (ICDH) | Isocitrate + NADP⁺ → α-Ketoglutarate + CO₂ + NADPH | Isocitrate | Part of the TCA cycle, can be overexpressed to increase NADPH flux. |

Enzyme Expression and Structural Stability Optimization in Recombinant Strains

The performance of a whole-cell biocatalyst is fundamentally limited by the properties of the expressed enzymes. Optimizing the expression levels and intrinsic stability of the pathway enzymes is therefore a critical engineering target. Key strategies include:

Codon Optimization: The genetic code for the heterologous enzymes (e.g., BVMO, esterase) is adapted to match the codon usage bias of the production host (E. coli, P. putida). This ensures efficient translation by preventing depletion of rare tRNAs, leading to higher levels of soluble, active protein.

Promoter and Ribosome Binding Site (RBS) Engineering: The expression level of each enzyme in the pathway is carefully tuned by selecting promoters of varying strengths and optimizing the RBS sequence. This allows for balancing the pathway to avoid bottlenecks or the buildup of toxic intermediates.

Utilization of Diverse Vegetable Oil Precursors (e.g., Olive Oil, Castor Oil)

The economic viability and sustainability of biocatalytic processes depend heavily on the use of inexpensive and renewable raw materials. Vegetable oils are ideal feedstocks as they are abundant, biodegradable, and rich in fatty acids that can be microbially converted into valuable chemicals.

Castor Oil: This is a particularly valuable feedstock because it is composed of approximately 90% ricinoleic acid (12-hydroxy-9-octadecenoic acid). The presence of the hydroxyl group and double bond provides unique chemical handles for enzymatic modification. Engineered microbial strains with tailored β-oxidation pathways can specifically shorten the C18 carbon chain of ricinoleic acid to produce C11 intermediates, which are ideal precursors for the synthesis of this compound.

Olive Oil: Rich in oleic acid (a C18 monounsaturated fatty acid), olive oil is another excellent precursor. Oleic acid can be converted by oleate (B1233923) hydratase enzymes into 10-hydroxystearic acid. This hydroxylated C18 fatty acid can then, similar to ricinoleic acid, be fed into an engineered β-oxidation pathway to generate shorter-chain intermediates of desired lengths for downstream conversion.

The use of these natural oils positions the biosynthesis of this compound firmly within the framework of a circular bioeconomy, transforming agricultural products into high-value industrial chemicals.

| Vegetable Oil | Key Fatty Acid | Typical Percentage (%) | Chemical Structure |

|---|---|---|---|

| Castor Oil | Ricinoleic Acid | 85 - 95% | C18:1, with a hydroxyl group at C12 |

| Olive Oil | Oleic Acid | 55 - 83% | C18:1 (n-9) |

Chemical Synthetic Routes to this compound

The chemical synthesis of this compound can be achieved through various methodologies, primarily involving the transformation of readily available fatty acid precursors. These routes include the oxidation of undecenoic acid derivatives, selective oxidation of hydroxyundecanoic acid, and cross-metathesis reactions.

Synthetic Methodologies from Undecenoic Acid Derivatives

A prominent method for synthesizing this compound involves the Wacker oxidation of 10-undecenoic acid. This reaction typically utilizes a palladium catalyst, such as palladium(II) chloride, in the presence of a co-catalyst and an oxidant, often molecular oxygen. wiley-vch.de The process selectively oxidizes the terminal double bond of the undecenoic acid derivative to a methyl ketone. For instance, the Wacker oxidation of methyl 10-undecenoate can yield methyl 9-oxoundecanoate, which can then be hydrolyzed to the desired this compound. wiley-vch.de The reaction conditions, such as solvent, temperature, and catalyst system, are crucial for achieving high yields and selectivity. wiley-vch.de

Another approach involves the initial conversion of 10-undecenoic acid to a suitable derivative that facilitates the introduction of the oxo group at the C-9 position. This can include protection of the carboxylic acid group, followed by a series of reactions to achieve the desired transformation. nih.gov For example, 10-undecenoic acid can be esterified and then subjected to reactions that introduce a functional group at the C-9 or C-10 position, which is subsequently converted to a ketone. nih.gov

Selective Oxidation Techniques for Hydroxyundecanoic Acid Precursors

The selective oxidation of a secondary alcohol precursor, specifically 9-hydroxyundecanoic acid, is a direct route to this compound. nih.gov A variety of oxidizing agents can be employed for this transformation. libretexts.orgopenstax.org Common reagents include chromium-based oxidants like chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC). libretexts.orglibretexts.org However, due to the toxicity of chromium compounds, alternative and milder oxidizing agents are often preferred. openstax.org

The Dess-Martin periodinane (DMP) is a highly effective and selective reagent for oxidizing secondary alcohols to ketones under mild conditions. nih.govfiveable.me This method avoids the harsh conditions and toxic byproducts associated with some metal-based oxidants. fiveable.me Another mild oxidation method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. libretexts.org These techniques are generally high-yielding and compatible with a wide range of functional groups.

| Oxidizing Agent | Precursor | Product | Notes |

| Chromic Acid (Jones Reagent) | Secondary Alcohols | Ketones | Strong oxidant, prepared from chromium trioxide and sulfuric acid. libretexts.orglibretexts.org |

| Pyridinium Chlorochromate (PCC) | Secondary Alcohols | Ketones | Milder than chromic acid. libretexts.orgfiveable.me |

| Dess-Martin Periodinane (DMP) | Secondary Alcohols | Ketones | Mild and selective, avoids heavy metals. nih.govfiveable.me |

| Swern Oxidation | Secondary Alcohols | Ketones | Uses DMSO and oxalyl chloride, mild conditions. libretexts.org |

Cross-Metathesis Reactions in Oxo Amino Acid Synthesis

Olefin cross-metathesis has emerged as a powerful tool for the synthesis of functionalized molecules, including ω-oxo amino acids. whiterose.ac.uk This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the exchange of substituents between two different alkenes. nih.govresearchgate.net For the synthesis of precursors to this compound, an appropriate unsaturated fatty acid derivative can be reacted with a suitable olefinic partner. google.comresearchgate.net

For example, a cross-metathesis reaction between an ω-unsaturated amino acid and an unsaturated ketone can lead to the formation of an oxo amino acid. whiterose.ac.uk While not a direct synthesis of this compound itself, this methodology highlights the potential of cross-metathesis in constructing the carbon skeleton with the desired oxo functionality. The choice of catalyst is critical for the efficiency and selectivity of the reaction, with second-generation Grubbs catalysts often showing higher activity and broader functional group tolerance. nih.gov The reaction conditions, including solvent and temperature, also play a significant role in the outcome of the metathesis reaction. mdpi.com

Comparative Analysis of Biocatalytic vs. Chemical Synthesis for Sustainability

The production of specialty chemicals like this compound is increasingly scrutinized through the lens of sustainability. Both biocatalytic and chemical synthesis routes present distinct advantages and disadvantages when evaluated using green chemistry principles. acs.orgtudelft.nl

Biocatalytic Synthesis:

Biocatalytic routes, employing enzymes or whole microorganisms, are often lauded for their environmental benefits. astrazeneca.comchemistryjournals.net These processes typically occur under mild reaction conditions, such as ambient temperature and pressure, in aqueous media, which significantly reduces energy consumption. tudelft.nlappliedcatalysts.com Enzymes exhibit high selectivity (chemo-, regio-, and enantioselectivity), minimizing the formation of byproducts and simplifying purification processes. chemistryjournals.net This high specificity often leads to higher yields of the desired product. chemistryjournals.net Furthermore, biocatalysts are derived from renewable resources and are biodegradable. astrazeneca.com

However, biocatalytic processes can face challenges, including the potential for low reaction rates, substrate and product inhibition, and the need for dilute reaction mixtures, which can impact process efficiency and increase downstream processing costs for water removal. rsc.org

Chemical Synthesis:

Traditional chemical synthesis can offer high throughput and well-established, scalable processes. nih.gov However, these routes often rely on harsh reaction conditions, such as high temperatures and pressures, and the use of hazardous reagents and solvents. chemistryjournals.net For instance, the use of heavy metal catalysts (e.g., chromium in oxidation reactions) raises significant environmental and health concerns due to their toxicity. openstax.org The generation of stoichiometric amounts of inorganic waste, as seen in many classical oxidation reactions, leads to a high E-factor (Environmental Factor) and low atom economy. acs.orgtudelft.nl

Sustainability Metrics:

To quantitatively compare these approaches, several green chemistry metrics are employed:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Biocatalytic reactions often exhibit higher atom economy compared to many classical chemical syntheses that generate significant byproducts.

E-Factor: Introduced by Roger Sheldon, the E-factor quantifies the amount of waste produced per unit of product. acs.orgtudelft.nl Biocatalytic processes generally have lower E-factors due to higher selectivity and milder conditions. tudelft.nl

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of product. acs.orgnih.gov The often-aqueous and dilute nature of biocatalytic reactions can sometimes lead to a higher PMI if not optimized. mdpi.com

| Metric | Biocatalytic Synthesis | Chemical Synthesis | Key Considerations |

| Atom Economy | Generally High | Varies, can be low | Measures the incorporation of reactant atoms into the final product. acs.org |

| E-Factor | Generally Low | Often High | Quantifies the ratio of waste to product. tudelft.nl |

| Process Mass Intensity (PMI) | Can be high due to dilute solutions | Varies | Considers all mass inputs relative to the product mass. acs.orgnih.gov |

| Reaction Conditions | Mild (ambient temp/pressure, aqueous) | Often Harsh (high temp/pressure, organic solvents) | Impacts energy consumption and safety. tudelft.nlappliedcatalysts.com |

| Catalyst | Enzymes (renewable, biodegradable) | Often heavy metals (toxic, persistent) | Environmental impact of the catalyst itself. openstax.orgastrazeneca.com |

| Selectivity | High (chemo-, regio-, enantio-) | Can be low, leading to byproducts | Affects yield and purification efforts. chemistryjournals.net |

Metabolic Investigations and Physiological Roles of 9 Oxoundecanoic Acid and Its Analogues

Integration within Fatty Acid Metabolism and Catabolic Pathways

The metabolism of fatty acids is a cornerstone of cellular energy production and biosynthetic precursor supply. While beta-oxidation is the primary pathway for fatty acid degradation, alternative routes such as omega-oxidation play crucial roles, particularly under specific physiological or pathological conditions. This section explores the integration of 9-oxoundecanoic acid within these metabolic networks.

Omega-oxidation (ω-oxidation) is an alternative fatty acid metabolism pathway that occurs in the smooth endoplasmic reticulum of cells in vertebrates, particularly in the liver and kidneys. byjus.comwikipedia.orgallen.in Unlike the more prevalent beta-oxidation, which involves the beta-carbon, ω-oxidation targets the terminal methyl carbon (the ω-carbon) of a fatty acid. wikipedia.orgallen.in This pathway becomes particularly significant when beta-oxidation is defective or overwhelmed. byjus.comwikipedia.org

The formation of ω-oxoalkanoic acids, such as this compound, is a key intermediate step in this pathway. The process unfolds in a sequential, three-step enzymatic cascade:

Hydroxylation: The initial step involves the introduction of a hydroxyl group (-OH) onto the ω-carbon. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes (specifically from the CYP4A and CYP4F subfamilies) and requires NADPH as an electron donor. byjus.comwikipedia.orgallen.in This converts the fatty acid into an ω-hydroxy fatty acid.

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde group (-CHO) by the enzyme alcohol dehydrogenase, using NAD+ as an electron acceptor. byjus.comwikipedia.org

Oxidation to Carboxylic Acid: The aldehyde group is subsequently oxidized to a carboxylic acid group (-COOH) by aldehyde dehydrogenase, again with NAD+. byjus.comwikipedia.org The product of this final step is a dicarboxylic acid—a fatty acid with a carboxyl group at both ends. wikipedia.org

The formation of an ω-oxoalkanoic acid occurs as an intermediate between the ω-hydroxy fatty acid and the final dicarboxylic acid. Specifically, the oxidation of the ω-hydroxyl group yields the corresponding ω-oxoalkanoic acid. acs.orglipidmaps.org Therefore, the ω-oxidation pathway is a direct source of oxoalkanoic acids like this compound from its precursor, undecanoic acid.

Table 1: Sequential Steps of the Omega-Oxidation Pathway

| Step | Reaction | Enzyme Class | Key Reactants/Cofactors | Product |

| 1 | Hydroxylation | Mixed-Function Oxidase | Cytochrome P450, NADPH, O₂ | ω-Hydroxy Fatty Acid |

| 2 | Oxidation | Alcohol Dehydrogenase | NAD⁺ | ω-Oxoalkanoic Acid |

| 3 | Oxidation | Aldehyde Dehydrogenase | NAD⁺ | Dicarboxylic Acid |

The ω-oxidation pathway establishes a direct and sequential metabolic relationship between ω-hydroxy fatty acids, ω-oxoalkanoic acids, and dicarboxylic acids. acs.orglipidmaps.org This metabolic flux means that the concentration and turnover of one compound are directly linked to the others. Studies analyzing metabolites in exhaled breath have demonstrated a strong correlation between the presence of ω-hydroxyalkanoic acids, ω-oxoalkanoic acids, and alkanedioic acids of the same carbon chain length. acs.orglipidmaps.org For instance, a significant positive correlation was observed between the levels of 11-hydroxyundecanoic acid, 11-oxoundecanoic acid, and undecanedioic acid, underscoring their linked metabolic cascade. acs.orglipidmaps.org

This tight coupling indicates that ω-oxoalkanoic acids like this compound are transient intermediates, formed from their corresponding hydroxy acid and rapidly converted to the corresponding dicarboxylic acid. byjus.comwikipedia.orgacs.org The resulting dicarboxylic acids are not metabolic dead-ends; they are water-soluble and can be further metabolized. nih.govgerli.com Primarily, they undergo peroxisomal β-oxidation, which shortens the carbon chain from both ends, generating shorter-chain dicarboxylic acids and acetyl-CoA units. nih.govnih.gov This subsequent processing highlights the role of ω-oxidation as a salvage or accessory pathway that channels fatty acids toward energy production or excretion, especially when the primary mitochondrial β-oxidation pathway is compromised. nih.govnih.gov

Interrelationship with Dicarboxylic Acids and Hydroxy Fatty Acids in Metabolic Flux

Functions in Plant Growth, Development, and Stress Responses

In plants, fatty acids and their derivatives, collectively known as oxylipins, are not only structural components and energy reserves but also critical signaling molecules. nih.govmdpi.com They are involved in regulating growth, development, and responses to a multitude of environmental stresses.

Research into the flowering mechanisms of the aquatic model plant Lemna paucicostata (a duckweed) has revealed a fascinating role for complex fatty acid derivatives. While this compound itself is not the direct flowering agent, it is a crucial structural component of a highly potent flower-inducing molecule. nih.govkoreascience.kr

Studies have isolated a compound, named FN1, which is a tricyclic α-ketol fatty acid that strongly induces flowering in L. paucicostata. nih.govkoreascience.kr The chemical structure of FN1 was identified as 9(R)-11-[(2'R,8'R,10'S,11'S)-2',8'-dihydroxy-7'-oxo-11'-[(Z)-2-pentenyl]-9'-oxa-4'-azatricyclo[6.3.1.0(1.5)]dodec-5'en-10'-yl]-9-hydroxy-10-oxoundecanoic acid. nih.gov This complex molecule contains a 9-hydroxy-10-oxoundecanoic acid moiety as part of its structure. nih.govmolaid.com

FN1 is not naturally present in the plant in its final form but is produced from the reaction between two other molecules:

A stress-induced fatty acid: An α-ketol derivative of linolenic acid named KODA [9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid]. koreascience.krresearchgate.netresearchgate.net

Norepinephrine (B1679862): A catecholamine that is also present in the plant. koreascience.kr

The reaction between KODA and norepinephrine generates FN1, which then acts as the powerful flower-inducing signal. nih.govkoreascience.kr Interestingly, the stereoisomer of FN1, named FN2, which is derived from the 9S-type of KODA, shows no flower-inducing activity, highlighting the high stereospecificity of this biological process. nih.govkoreascience.kr

Table 2: Components Involved in Flower Induction in Lemna paucicostata

| Component | Chemical Name / Description | Role | Finding Source(s) |

| KODA | 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid | Stress-induced precursor | koreascience.krresearchgate.netresearchgate.net |

| Norepinephrine | A catecholamine | Co-reactant with KODA | koreascience.kr |

| FN1 | Tricyclic α-ketol fatty acid containing a 9-hydroxy-10-oxoundecanoic acid moiety | Active flower-inducing substance | nih.govkoreascience.kr |

| FN2 | C-9 epimer of FN1 | Inactive stereoisomer | nih.govkoreascience.kr |

Plants respond to environmental challenges, such as drought, pathogen attack, and temperature fluctuations, by activating a complex set of defense and signaling pathways. nih.govfrontiersin.orgnih.gov The synthesis of oxylipins from polyunsaturated fatty acids is a key part of this response. nih.gov These oxygenated fatty acid derivatives serve as potent signaling molecules that can regulate gene expression and orchestrate physiological adjustments to cope with the stress. nih.govmdpi.com

The mechanism of flower induction in Lemna provides a clear example of this process. The synthesis of KODA, the precursor to the flower-inducing compound FN1, is triggered by stressors like drought or osmotic stress. koreascience.krresearchgate.net This demonstrates a direct mechanistic link: an environmental stressor induces the enzymatic production of a specific fatty acid derivative (KODA), which is then converted into a hormonal signal that initiates a major developmental change—the transition from vegetative growth to flowering. koreascience.krresearchgate.net

More broadly, the release of polyunsaturated fatty acids from membranes upon stress-induced damage is a common phenomenon. nih.govoup.com These fatty acids are then acted upon by enzymes like lipoxygenases (LOX) and allene (B1206475) oxide synthases (AOS) to generate a diverse array of oxylipins. nih.govkoreascience.kr These compounds can have direct antimicrobial properties or, as seen with KODA, act as precursors to signaling molecules that regulate plant defense and development. nih.govnih.gov

Interactions with Catecholamines and Related Signaling Cascades in Plants

In plants, certain oxylipins have been identified as crucial signaling molecules, particularly in developmental processes like flowering. While direct studies on this compound's interaction with catecholamines are not extensively detailed, research on analogous α-ketol fatty acids provides significant insights. For instance, α-ketol linolenic acid (KODA), also known as 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid, is a stress-induced factor in plants like Lemna paucicostata. koreascience.krkoreascience.kr Although inactive on its own, KODA reacts with catecholamines, such as norepinephrine, to generate a variety of products that are potent inducers of flowering. koreascience.krkoreascience.kr

The reaction between KODA and norepinephrine is complex, yielding multiple active components. researchgate.net Two major products, designated FN1 and FN2, have been isolated and characterized. FN1, identified as a tricyclic α-ketol fatty acid, demonstrates strong flower-inducing activity. koreascience.krresearchgate.net FN2, its C-9 epimer, is inactive. koreascience.kr The formation of these active compounds is stereospecific, with the active FN1 being derived from the 9R-type of KODA. koreascience.kr

Significantly, one of the identified reaction products resulting from the interaction between KODA and norepinephrine is 9(R)-11-{(2'R,8'R,10'S,11'S)-2',8'-dihydroxy-7'-oxo-11'-[(Z)-2-pentenyl]-9'-oxa-4'-azatricyclo[6.3.1.0(1.5)]dodec-5'en-10'-yl}-9-hydroxy-10-oxoundecanoic acid. koreascience.krkoreascience.kr This complex molecule, which incorporates a modified undecanoic acid structure, underscores the role of oxylipin-catecholamine adducts in plant signaling cascades. The endogenous levels of KODA have been shown to increase during the floral induction period in plants like the Japanese morning glory (Pharbitis nil), further linking these oxylipins to the regulation of flowering. koreascience.krresearchgate.net Catecholamines themselves are recognized for their diverse roles in plant physiology, including influencing growth, responding to stress, and interacting with phytohormones. mdpi.comusp.br Their interaction with oxylipins like the precursors to this compound derivatives represents a sophisticated signaling mechanism controlling key developmental transitions. koreascience.kr

Roles in Fungal Biology and Metabolite Production

Impact on Mycelial Growth and Morphogenesis (e.g., Agaricus bisporus)

Oxylipins, the broad class of fatty acid-derived signaling molecules that includes this compound, play significant roles in the life cycle of fungi, influencing both vegetative growth and the transition to reproductive stages. researchgate.netnih.gov While research on this compound itself is specific, studies on analogous compounds in commercially important fungi like Agaricus bisporus (the common button mushroom) provide strong evidence for their morphogenetic effects.

For example, 10-oxo-trans-8-decenoic acid (ODA), a compound structurally related to this compound, has been found to stimulate mycelial growth and stipe elongation in A. bisporus. researchgate.netresearchgate.net Supplementation of the casing layer with ODA has been linked to a higher mushroom yield, suggesting its involvement in the initiation of fruiting bodies. researchgate.net These hormone-like substances are thought to regulate the shift from vegetative mycelial growth to the development of reproductive structures. researchgate.net The production of ODA and the C8 volatile 1-octen-3-ol (B46169) from linoleic acid oxidation is a well-characterized pathway in mushrooms. researchgate.net It is proposed that these two compounds may act in concert to manage the morphological transitions during fungal development. researchgate.net

Although direct application studies on this compound are less common, its presence as an enzymatic product of linoleic acid metabolism in mushrooms has been confirmed. researchgate.net This indicates that A. bisporus possesses the biochemical machinery to produce this compound and its derivatives, suggesting a potential endogenous role in its development, similar to that observed for ODA. researchgate.netresearchgate.net The growth of A. bisporus mycelia is a complex process influenced by the nutritional composition of the substrate, including the availability of carbon and nitrogen sources, which in turn affects the production of various metabolites and enzymes. creamjournal.orgnih.gov

Oxylipin Signaling and its Implications in Fungal Development

Oxylipins are crucial signaling molecules, or "infochemicals," in fungi, acting as hormone-like factors that regulate a wide array of processes including growth, morphogenesis, and the production of secondary metabolites. researchgate.netnih.gov The formation of these compounds is often linked to significant phenotypic changes in the fungus. researchgate.net This diverse family of molecules is derived from the oxygenation of polyunsaturated fatty acids, primarily through the action of enzymes like lipoxygenases (LOXs). mdpi.comfrontiersin.org

In fungi, oxylipin signaling pathways are integral to developmental programs such as sporulation. frontiersin.orgnih.gov For instance, in various Aspergillus species, LOX-derived oxylipins like 9-HODE (9-hydroxyoctadecadienoic acid), a precursor related to the 9-oxo series, are involved in controlling sporulation. frontiersin.org The balance between different oxylipins can either promote or inhibit developmental processes, highlighting the complexity of this signaling network. frontiersin.orgnih.gov

Fungi can produce a high structural diversity of oxylipins, and the enzymes involved in their metabolism often have unique catalytic activities. nih.gov this compound has been identified as an enzymatic product derived from linoleic acid in mushrooms, placing it within this important class of signaling molecules. researchgate.netresearchgate.net The production of oxylipins is not only for internal regulation but can also mediate interactions with other organisms. researchgate.net These signaling molecules are critical for the fungus to respond to its environment and manage its developmental lifecycle, from mycelial expansion to the formation of spores and fruiting bodies. researchgate.netmdpi.com

Enzyme-Specific Inhibition Studies and Mechanistic Insights

Elucidation of Acetoacetyl-CoA Thiolase Inhibition Mechanisms by Keto Fatty Acids

Acetoacetyl-CoA thiolase (also known as thiolase II) is a key enzyme in several biosynthetic pathways, including steroid biogenesis. wikipedia.org It catalyzes the condensation of two acetyl-CoA units to form acetoacetyl-CoA. wikipedia.org The inhibition of thiolases can have significant metabolic consequences. While direct studies on this compound are limited, research on other keto fatty acids provides insight into the potential mechanisms of inhibition.

Studies on compounds like 4-pentenoic acid and 4-bromocrotonic acid have shown that their metabolites can be potent inhibitors of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase. nih.govnih.gov For example, 4-pentenoic acid is metabolized to 3-keto-4-pentenoyl-CoA, which acts as both a reversible and irreversible inhibitor of 3-ketoacyl-CoA thiolase. nih.gov Similarly, 4-bromocrotonic acid is converted to 3-keto-4-bromobutyryl-CoA, which effectively inhibits both thiolase I and II. nih.gov

The mechanism of inhibition often involves the formation of a reactive metabolite that covalently modifies the enzyme or acts as a poor substrate, leading to competitive inhibition. nih.gov Given that this compound is a keto fatty acid, it is plausible that its corresponding CoA ester could interact with and potentially inhibit acetoacetyl-CoA thiolase or related thiolase enzymes. Thiolases are a family of enzymes crucial for both the degradation of fatty acids via beta-oxidation and their synthesis. wikipedia.orgtaylorandfrancis.com Inhibition of these enzymes disrupts these fundamental metabolic processes.

Influence on De Novo Fatty Acid Synthesis in Non-Human Cellular Models

De novo fatty acid synthesis, the endogenous production of fatty acids, is a fundamental cellular process. nih.gov The pathway involves two key enzymes: acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.govaocs.org Inhibition of this pathway can have profound effects on cellular functions that rely on a steady supply of newly synthesized lipids, such as membrane production. nih.gov

Inhibitors of FASN, such as the natural product cerulenin (B1668410) and synthetic compounds like c75 (B1662229) and TVB-3166, have been extensively studied. nih.govplos.org These inhibitors block the synthesis of palmitate, the primary product of FASN, from acetyl-CoA and malonyl-CoA. plos.orgfrontiersin.org The inhibition of de novo fatty acid synthesis is a direct consequence of blocking this enzymatic activity. plos.orgnih.gov The effects of this inhibition can be reversed by providing an exogenous source of palmitate. plos.org

While specific studies detailing the inhibitory effect of this compound on de novo fatty acid synthesis are not prominent, its structure as a keto fatty acid suggests a potential for interaction with the enzymes of this pathway. The metabolism of fatty acids is tightly regulated, and the introduction of unusual fatty acids or their derivatives can disrupt this balance. mdpi.com For instance, endotoxin-induced mediators have been shown to selectively suppress the synthesis of ACC and FASN in preadipocyte cell models, demonstrating that the regulation of this pathway is complex and can be influenced by external signaling molecules. nih.gov

Advanced Analytical Techniques for the Quantification and Structural Characterization of 9 Oxoundecanoic Acid

Chromatographic Methodologies for Separation and Profiling

Chromatography is a fundamental technique for isolating 9-oxoundecanoic acid from other compounds. The choice of method depends on the volatility and polarity of the analyte and the nature of the sample mixture.

Gas Chromatography (GC) for Volatile Derivatives and Mixture Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, like other fatty acids, has low volatility due to its polar carboxylic acid group. To make it suitable for GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable form. gcms.cz

Derivatization: The most common derivatization method is silylation, where a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, replaces the active hydrogen in the carboxylic acid group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. Another approach is esterification to form methyl esters. researchgate.netresearchgate.net These derivatization reactions reduce the polarity and increase the volatility of this compound, allowing it to be analyzed by GC. gcms.cz

Analysis: Once derivatized, the sample is injected into the GC system. The separation occurs in a capillary column, and the components are detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). measurlabs.com GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectra for structural confirmation. researchgate.netnih.gov Studies have successfully used GC and GC-MS to identify this compound in various samples, including marine aerosols. researchgate.netresearchgate.net

| Technique | Derivatization Method | Key Findings | References |

|---|---|---|---|

| GC-MS | Methylation (BF3-n-butanol) | Identified as a dominant keto acid in marine aerosol samples. | researchgate.netresearchgate.net |

| GC | Chemical Derivatization | Required for the analysis of fatty acids to increase volatility. | amazonaws.com |

Liquid Chromatography (LC) and Ultra-Performance Liquid Chromatography (UPLC) for Polar Metabolites

Liquid chromatography (LC) and its high-resolution version, ultra-performance liquid chromatography (UPLC), are well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. wikipedia.orghplc.eu These techniques separate compounds based on their distribution between a stationary phase and a liquid mobile phase. wikipedia.org

Methodologies: Reversed-phase chromatography is a commonly used LC mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. wikipedia.orglipidmaps.org This allows for the separation of a wide range of organic molecules. UPLC systems utilize smaller particle sizes in the stationary phase, leading to higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. nih.gov For instance, a UPLC method using a C18 column with a water/methanol (B129727) gradient containing formic acid has been employed for the separation of oxo- and hydroxyalkanoic acids. lipidmaps.org

Applications: LC and UPLC are frequently coupled with mass spectrometry (LC-MS, UPLC-MS) for enhanced selectivity and sensitivity in complex biological samples. wikipedia.orgacs.org This combination is powerful for metabolomics studies, enabling the detection and quantification of compounds like this compound in exhaled breath condensate. lipidmaps.org

| Technique | Column Type | Mobile Phase Example | Key Findings | References |

|---|---|---|---|---|

| UHPLC-MS | ACQUITY UPLC BEH C18 | Water with 0.1% formic acid and Methanol with 0.1% formic acid (gradient) | Qualitative identification of this compound in exhaled breath condensate. | lipidmaps.org |

| UPLC-ESI-MS/MS | AccQ•Tag Ultra | AccQ•Tag Ultra solvents A and B (gradient) | Developed for rapid and sensitive quantification of amino acids, adaptable for other polar metabolites. | nih.gov |

Ion Exclusion Chromatography for Carboxylic Acid Metabolite Profiling

Ion exclusion chromatography (IEC) is a specialized form of liquid chromatography that is particularly effective for separating weak organic acids, such as carboxylic acids, from strong inorganic acids and other sample matrix components. shimadzu.comshodexhplc.com

Principle: The separation in IEC is based on the principle of Donnan exclusion. shodexhplc.com The stationary phase is typically a strongly acidic cation-exchange resin in the hydrogen (H+) form. shimadzu.comshodexhplc.com When an acidic mobile phase is used, strong acids are highly ionized and are repelled by the negatively charged stationary phase, causing them to elute quickly. shimadzu.comshodexhplc.com In contrast, weakly ionized organic acids like this compound can penetrate the pores of the stationary phase to varying degrees based on their pKa and polarity, allowing for their separation. shodexhplc.com

Detection: While UV detection can be used, conductivity detection is common with IEC, often requiring a post-column pH adjustment to enhance the ionization and, therefore, the signal of the eluting organic acids. shimadzu.com IEC can be coupled with mass spectrometry for more specific detection. researchgate.net This technique is valuable for profiling a range of carboxylic acid metabolites in various samples, including wastewater and biological fluids. researchgate.netgcms.cz

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and structural information. It can be used as a standalone technique or, more commonly, coupled with a chromatographic separation method. wikipedia.org

Tandem Mass Spectrometry (MS/MS) for Targeted Metabolite Analysis

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, significantly enhancing specificity and enabling targeted quantification. wikipedia.org

Process: In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest (e.g., the deprotonated molecule [M-H]⁻ of this compound) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. wikipedia.org The specific fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound.

Application: This technique is highly effective for quantifying specific metabolites in complex mixtures, even at low concentrations. nih.gov For ω-oxoalkanoic acids, characteristic neutral losses, such as water (H₂O) and carbon dioxide (CO₂), can be observed in the MS/MS spectra, aiding in their identification. lipidmaps.orgacs.org For example, a study on exhaled breath metabolites used UHPLC-MS/MS to confirm the identity of various oxo- and hydroxyalkanoic acids. lipidmaps.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Untargeted Screening

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically with a mass accuracy of less than 5 parts per million (ppm). acs.orgnih.gov This precision allows for the determination of the elemental composition of an unknown compound.

Untargeted Screening: HRMS is a cornerstone of untargeted metabolomics, where the goal is to detect and identify all measurable metabolites in a sample. nih.gov By analyzing the accurate mass of a detected feature, a molecular formula can be proposed, significantly narrowing down the potential identities of the compound. For instance, HRMS has been used in on-line breath analysis to detect a wide range of metabolites, including various omega-oxidation products of fatty acids. lipidmaps.orgnih.gov

Structure Confirmation: When combined with MS/MS (HRMS/MS), this technique provides both accurate mass for the precursor ion and its fragment ions, offering a high degree of confidence in structural elucidation. acs.org In studies of exhaled breath, UHPLC coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer, a type of HRMS instrument, was used to identify and confirm the presence of compounds like this compound. lipidmaps.org

| Technique | Key Feature | Application | References |

|---|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation through specific fragmentation patterns. | Targeted analysis and quantification of metabolites in complex samples. | lipidmaps.orgacs.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. | Untargeted screening and identification of unknown compounds in metabolomics. | lipidmaps.orgnih.gov |

Stable Isotope Tracing Coupled with Mass Spectrometry (e.g., 13C Metabolic Flux Analysis for Quantitative Fluxes)

Stable isotope tracing is a powerful methodology for investigating metabolic pathways and quantifying the rate of flow, or flux, of metabolites through these pathways. bitesizebio.comnih.gov This technique involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system. mdpi.com The labeled atoms are then tracked as they are incorporated into downstream metabolites. bitesizebio.com Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled products, revealing their metabolic origins and the activity of the pathways involved. bitesizebio.commdpi.com

In the context of this compound, ¹³C metabolic flux analysis can elucidate its biosynthetic and catabolic routes. For instance, by supplying uniformly labeled [U-¹³C₆]glucose, researchers can track the incorporation of ¹³C into the acetyl-CoA pool, a primary building block for fatty acid synthesis. mdpi.com The subsequent detection of ¹³C-labeled this compound and its precursors would provide quantitative data on the flux through the fatty acid synthesis and subsequent oxidation pathways that produce this keto acid. escholarship.org This approach is invaluable for understanding how cellular metabolism adapts to different physiological or pathological states. escholarship.org

The process involves several key steps:

Tracer Selection: Choosing an appropriate isotope-labeled nutrient, such as ¹³C-glucose or ¹³C-labeled fatty acids, based on the metabolic pathway of interest. mdpi.com

Labeling Experiment: Introducing the tracer to the biological system (in vitro or in vivo) and allowing metabolism to reach a steady state. bitesizebio.com

Sample Analysis: Extracting metabolites and analyzing them using GC-MS or LC-MS to determine the mass isotopologue distribution for each metabolite. nih.gov

Data Correction: Correcting the raw data for the natural abundance of stable isotopes to accurately determine the extent of label incorporation. nih.govresearchgate.net

Flux Calculation: Using computational models to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns. researchgate.net

This technique provides dynamic information that complements static metabolomic measurements, offering a deeper understanding of the metabolic role of compounds like this compound. bitesizebio.com

Online Breath Measurements for Metabolite Correlation Studies

Online breath analysis has emerged as a non-invasive tool for real-time monitoring of metabolic processes. nih.govnih.gov Techniques such as secondary electrospray ionization-high resolution mass spectrometry (SESI-HRMS) allow for the detection of volatile and semi-volatile organic compounds in exhaled breath, which are end-products of various metabolic pathways. lipidmaps.orgnih.gov

Research has successfully identified ω-oxoalkanoic acids, including this compound, in exhaled breath. lipidmaps.orgmdpi.com These compounds are products of the ω-oxidation pathway of fatty acids. Online breath analysis enables the simultaneous detection of multiple metabolites within this pathway, allowing for correlation studies that reinforce their biochemical relationships. acs.org

A study involving online breath measurements from 146 healthy subjects demonstrated a strong correlation between the metabolites of the ω-oxidation pathway for C11 fatty acids. lipidmaps.orgacs.org The normalized intensities of 11-hydroxyundecanoic acid, 11-oxoundecanoic acid (an isomer of this compound), and undecanedioic acid were plotted against each other, revealing significant linear correlations. acs.org This supports the hypothesis that these compounds are linked in a metabolic transformation cascade and can be monitored non-invasively. lipidmaps.orgacs.org

Table 1: Pearson Correlation Coefficients for C11 ω-Oxidation Metabolites in Exhaled Breath Data sourced from a study of 146 healthy subjects.

| Metabolite Correlation | Pearson Coefficient (r) |

|---|---|

| 11-hydroxyundecanoic acid vs. 11-oxoundecanoic acid | 0.91 |

| 11-hydroxyundecanoic acid vs. undecanedioic acid | 0.85 |

| 11-oxoundecanoic acid vs. undecanedioic acid | 0.86 |

Source: acs.org

The ability to detect these correlations in real-time provides a powerful tool for studying metabolic dynamics and has potential applications in clinical monitoring. nih.govresearchgate.net

Structural Elucidation of Positional Isomers of Aliphatic Keto Acids by Electron-Impact Mass Spectrometry

Electron-impact mass spectrometry (EI-MS), typically coupled with gas chromatography (GC), is a cornerstone technique for the structural elucidation of organic molecules, including aliphatic keto acids. researchgate.net In EI-MS, high-energy electrons bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that provides detailed structural information. aip.org

The structural identification of positional isomers of aliphatic keto acids, such as this compound, is a key analytical challenge. Studies have shown that EI-MS is effective for this purpose, particularly after derivatization of the keto acids to their methyl esters. researchgate.netresearchgate.net This derivatization improves the volatility and chromatographic behavior of the compounds. researchgate.net

Research on marine aerosol samples identified this compound as one of the dominant keto acids present. researchgate.netresearchgate.net The study highlighted the use of EI-MS for the structural identification of its positional isomers. researchgate.netresearchgate.net The fragmentation patterns of the different isomers provide characteristic ions that allow for their differentiation. Key fragment ions in the EI spectra of aliphatic keto acid methyl esters often arise from cleavages at specific positions relative to the carbonyl group and the ester group.

For polyfunctional compounds like keto acids, EI-MS can reveal diagnostic ions that pinpoint the location of the functional groups. aip.org To enhance sensitivity and obtain clearer mass spectra, keto acids can be converted into other derivatives, such as O-t-butyldimethylsilyl (TBDMS) quinoxalinols. nih.gov The EI mass spectra of these derivatives show prominent [M-57]⁺ ions (loss of a t-butyl group), which are useful for identification and quantification. nih.gov

Spectroscopic and Other Advanced Detection Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the comprehensive structural determination of organic molecules in solution. wikipedia.org It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. oxinst.com Both ¹H NMR and ¹³C NMR are fundamental for characterizing compounds like this compound. aocs.org

¹H NMR Spectroscopy: Provides information on the chemical environment of each hydrogen atom. The chemical shift (δ) indicates the type of proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons. For this compound, one would expect to see characteristic signals for the methyl protons, the methylene (B1212753) (CH₂) protons along the aliphatic chain, the protons alpha to the carboxylic acid group, and the protons alpha to the ketone group. magritek.com

¹³C NMR Spectroscopy: Reveals the number of chemically distinct carbon atoms. The chemical shift is indicative of the carbon's functional group and electronic environment. chemicalbook.com In this compound, distinct signals would appear for the carboxylic acid carbon, the ketone carbonyl carbon, the terminal methyl carbon, and the various methylene carbons in the chain. aocs.org The hydroxyl proton of the carboxylic acid typically displays a signal far downfield (10.0-13.0 ppm). msu.edu

Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), correlate proton signals with their directly attached carbon atoms, confirming C-H bonds. magritek.com HMBC (Heteronuclear Multiple Bond Correlation) experiments establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the complete molecular structure. mdpi.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Aliphatic Keto Acid Moieties

| Functional Group Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 175 - 185 |

| Ketone (-C=O) | - | 205 - 220 |

| CH₂ alpha to -COOH | 2.2 - 2.6 | 30 - 40 |

| CH₂ alpha to -C=O | 2.2 - 2.7 | 35 - 45 |

| Aliphatic CH₂ | 1.2 - 1.6 | 20 - 35 |

| Terminal CH₃ | 0.8 - 1.0 | 10 - 15 |

Note: Values are approximate and can vary based on solvent and molecular structure. Sources: aocs.orgchemicalbook.commsu.edu

UV Spectrophotometry for Detection of Specific Derivatives and Hydrolysis Products

Direct detection of aliphatic keto acids like this compound by UV spectrophotometry is often impractical because they lack a strong chromophore, the part of a molecule responsible for absorbing UV light. nih.gov To overcome this limitation, derivatization is employed to attach a UV-absorbing tag to the keto acid. journalajacr.com This process creates a new compound with strong UV absorbance, enabling sensitive detection using HPLC with a UV detector (HPLC-UV). researchgate.net

Several reagents are used to derivatize the ketone or carboxylic acid functional group:

Dinitrophenylhydrazine (DNPH): Reacts with the ketone group to form a dinitrophenylhydrazone derivative. These derivatives are highly colored and absorb strongly in the UV-visible region, typically around 370 nm. nih.gov

o-Phenylenediamine (OPDA): Reacts with α-keto acids to form stable quinoxalinol derivatives that can be detected by UV spectrophotometry. researchgate.netnih.gov

meso-Stilbenediamine (SDA): Reacts with α-keto acids to form derivatives that show maximum absorbance in the 299–340 nm range. researchgate.net

The choice of derivatization agent depends on the specific keto acid and the desired sensitivity and selectivity. The resulting derivative can be separated by HPLC and quantified based on its UV absorbance, which is proportional to its concentration. nih.gov

Table 3: Common Derivatizing Agents for UV Detection of Keto Acids

| Derivatizing Agent | Functional Group Targeted | Derivative Formed | Typical λmax (nm) |

|---|---|---|---|

| Dinitrophenylhydrazine (DNPH) | Ketone | Hydrazone | ~370 |

| o-Phenylenediamine (OPDA) | α-Keto Acid | Quinoxalinol/Quinoxaline (B1680401) | Varies |

| meso-Stilbenediamine (SDA) | α-Keto Acid | Dihydropyrazine | 299 - 340 |

Fluorescence Detection Following Derivatization for Enhanced Sensitivity

For trace-level quantification, fluorescence detection offers significantly higher sensitivity than UV absorbance. journalajacr.com Similar to UV detection, native this compound is not fluorescent, necessitating a derivatization step to introduce a fluorophore. jasco-global.com This is achieved by reacting the keto acid with a fluorescent labeling agent. researchgate.net

A variety of derivatization reagents are available for converting keto acids into highly fluorescent products, which can then be analyzed by HPLC with a fluorescence detector (HPLC-FLD).

o-Phenylenediamine (OPD) Analogues: Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with α-keto acids to form intensely fluorescent quinoxaline derivatives. dojindo.comrsc.org The DMB derivative of α-ketoglutaric acid, for example, can be detected with excitation at 367 nm and emission at 445 nm. dojindo.com This method is reported to be about 150 times more sensitive than using OPD. dojindo.com

Hydrazine (B178648) Derivatives: Reagents such as dansyl hydrazine react with the ketone functional group to form fluorescent hydrazones. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): While typically used for amines, this reagent can also be used to derivatize the carboxylic acid group of fatty acids for fluorescence detection (excitation at 265 nm, emission at 315 nm). researchgate.net

The high sensitivity of fluorescence detection allows for the measurement of keto acids at very low concentrations, often in the nanomolar (nM) to femtomole (fmol) range. researchgate.netdojindo.com

Table 4: Selected Fluorescent Derivatization Agents for Keto and Carboxylic Acids

| Derivatizing Agent | Functional Group Targeted | Excitation (λex, nm) | Emission (λem, nm) |

|---|---|---|---|

| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | α-Keto Acid | 367 | 445 |

| Dansyl Hydrazine | Ketone | ~340 | ~525 |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Carboxylic Acid | 265 | 315 |

| o-Phthalaldehyde (OPA) with a thiol | Amino Group (for amino acids) | ~330-340 | ~455 |

Note: Wavelengths can vary with solvent and specific derivative structure. OPA is included for context as a common fluorescence derivatization agent in metabolite analysis. Sources: researchgate.netdojindo.comthermofisher.compjoes.com

Electrochemical Detection Methods for Carboxylic Acids

Electrochemical detection methods offer a powerful approach for the analysis of carboxylic acids due to their potential for high sensitivity, rapid response times, and amenability to miniaturization for point-of-care applications. mdpi.comnih.gov These techniques are based on the principle of converting a chemical recognition event or a direct oxidation/reduction of the analyte at an electrode surface into a measurable electrical signal, such as current, potential, or impedance. nih.govresearchgate.net An electrochemical biosensor typically consists of a recognition element (e.g., an enzyme or antibody) that provides specificity for the target analyte and a transducer (the electrode) that generates the electrochemical response. nih.gov

Several electrochemical techniques can be applied for the detection of carboxylic acids and other biomarkers:

Cyclic Voltammetry (CV): This technique measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth between two set values. It provides information about the redox processes of the analyte.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive voltammetric methods that discriminate against background currents, resulting in improved detection limits compared to CV. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to the flow of alternating current as a function of frequency. mdpi.com The binding of an analyte to an electrode surface modified with a recognition layer can alter the interfacial charge-transfer resistance, providing a basis for label-free detection. mdpi.com

For a carboxylic acid like this compound, an indirect detection strategy would likely be employed. This could involve an enzymatic reaction where the consumption or production of an electroactive species is monitored. For instance, a specific enzyme that metabolizes this compound could be immobilized on the electrode surface. The enzymatic reaction might consume oxygen or produce hydrogen peroxide, both of which are electroactive and can be detected.

Another advanced approach involves the functionalization of electrode surfaces to enhance sensitivity and selectivity. mdpi.com For example, reduced graphene oxide (RGO) can be functionalized with specific chemical groups, such as through diazonium chemistry, to create a surface that can covalently bind to recognition molecules. mdpi.com The functionalization of an RGO-modified screen-printed carbon electrode (SPCE) with carboxyphenyl groups via the reduction of a diazonium salt has been demonstrated as a platform for building biosensors. mdpi.com Such a platform could be adapted for detecting carboxylic acids by attaching a specific receptor, where the subsequent binding event would cause a measurable change in the electrochemical properties of the electrode interface. mdpi.com

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as plasma, urine, or tissue extracts, presents significant analytical challenges due to the presence of interfering substances like proteins, phospholipids, and salts. nih.govnih.gov Therefore, robust sample preparation is a critical step to isolate the analyte, remove matrix components, and improve the sensitivity and reliability of the analysis. nih.govslideshare.netijpsjournal.com This is often followed by chemical derivatization, particularly when using gas chromatography-mass spectrometry (GC-MS), to enhance the analyte's volatility and improve its chromatographic behavior. nih.govsigmaaldrich.com

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a straightforward method where a precipitating agent, such as a cold organic solvent (e.g., acetonitrile, methanol) or an acid, is added to the biological sample. nih.gov The proteins are denatured and precipitate out of the solution, and the supernatant containing the analyte can be collected after centrifugation. nih.gov While simple, this method can lead to dilution of the analyte and may not effectively remove other interferences like phospholipids. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. ijpsjournal.com An organic solvent is added to the aqueous biological sample, and after mixing, the analyte partitions into the solvent phase in which it is more soluble, leaving interfering substances behind. ijpsjournal.com The choice of solvent is critical and depends on the polarity of the analyte. ijpsjournal.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. ijpsjournal.com It utilizes a solid adsorbent material packed into a cartridge. ijpsjournal.com The sample is passed through the cartridge, and the analyte is retained on the solid phase while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent. ijpsjournal.com SPE offers significant advantages in removing both proteins and phospholipids. ijpsjournal.com

Once the keto acid is extracted, derivatization is often necessary, especially for GC-MS analysis. The polar nature of the carboxylic acid group makes it non-volatile. Derivatization converts this polar group into a less polar, more volatile functional group. sigmaaldrich.com Research on keto acids in environmental samples has utilized extraction with methanolic potassium hydroxide (B78521) followed by derivatization to their corresponding methyl esters for GC-MS analysis, which successfully identified this compound among other keto acids. researchgate.net

Key derivatization strategies for carboxylic acids include:

Esterification: This involves converting the carboxylic acid to an ester. A common method is the formation of fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol (BF₃-methanol). restek.com The reaction is typically performed under mild heating (e.g., 60 °C) for about an hour. restek.com

Silylation: This technique replaces the active hydrogen on the carboxylic acid group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comrestek.com Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comrestek.com TBDMS derivatives, formed using MTBSTFA, are notably more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com The reaction typically involves heating the dried extract with the silylating reagent. sigmaaldrich.com

The choice of derivatization reagent and reaction conditions can be optimized to ensure maximum yield and prevent the formation of multiple derivative products for a single analyte. sigmaaldrich.com

Table 1: Comparison of Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages | Disadvantages | Citations |

|---|---|---|---|---|